

Comparative study of the solubilizing capacity of different Poloxamers.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Poloxime				
Cat. No.:	B610159	Get Quote			

A Comparative Analysis of the Solubilizing Capacity of Poloxamers

For Researchers, Scientists, and Drug Development Professionals

Poloxamers, also known as Pluronics®, are synthetic triblock copolymers composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO).[1][2] Their amphiphilic nature allows them to self-assemble into micelles in aqueous solutions above a certain concentration and temperature, known as the critical micellization concentration (CMC) and critical micellization temperature (CMT), respectively.[1] This micellization phenomenon is central to their function as highly effective solubilizing agents for poorly water-soluble drugs, making them invaluable excipients in pharmaceutical formulations.[3][4]

The primary mechanism of solubilization involves the entrapment of hydrophobic drug molecules within the PPO core of the micelle, effectively increasing the drug's apparent solubility in the aqueous medium.[1][5] The efficiency of this process is largely dictated by the specific grade of the Poloxamer, particularly the relative lengths of its hydrophobic PPO and hydrophilic PEO blocks.[1] This guide provides a comparative overview of the solubilizing capacity of different Poloxamers, supported by experimental data and detailed protocols.

Comparative Solubilization Data







The solubilizing capacity of a Poloxamer is not absolute and depends heavily on the physicochemical properties of the drug in question. However, general trends can be observed. Poloxamers with a larger hydrophobic PPO block and a higher PPO/PEO ratio tend to exhibit a greater solubilizing capacity for hydrophobic drugs.[1] The amount of drug solubilized generally increases linearly with the concentration of the Poloxamer above its CMC.[1]

The following table summarizes the solubilization enhancement for various drugs using different Poloxamer grades, as reported in several studies.



Poloxamer Grade	Drug	Carrier Ratio (Drug:Poloxam er)	Solubility Enhancement	Reference
Poloxamer 407 (F127)	Tacrolimus	1:5 (Solid Dispersion)	Higher solubility than other Poloxamers tested (P188, P237, P338)	[6]
Poloxamer 407 (F127)	Fenofibrate	- (5 wt% Poloxamer)	>100-fold increase	[1]
Poloxamer 407 (F127)	Piroxicam	- (with 22.5% w/w P407)	11-fold increase	[7]
Poloxamer 188 (F68)	Carbamazepine	-	Highest solubility compared to F127, F87, and F108	[8]
Poloxamer 188 (F68)	Lornoxicam	1:3 (Solid Dispersion)	Significant increase in dissolution; higher than 1:1 and 1:2 ratios	[9]
Poloxamer 188 (F68)	Celecoxib	1:2 (Solid Dispersion)	Marked increase in dissolution rate and efficiency	[10]
Poloxamer 188 (F68)	Tacrolimus	1:1 (Solid Dispersion)	Resulted in maximum hydrophilicity and increased dissolution	[6]

Experimental Protocols



Accurate assessment of the solubilizing capacity of Poloxamers requires standardized experimental procedures. The two most fundamental evaluations are the phase solubility study and the determination of the critical micelle concentration (CMC).

Phase Solubility Study (Higuchi and Connors Method)

This method is used to determine the effect of a solubilizing agent (the Poloxamer) on the aqueous solubility of a drug.[7]

Objective: To quantify the increase in a drug's solubility as a function of Poloxamer concentration.

Materials:

- Poorly soluble drug powder
- Different Poloxamer grades (e.g., P188, P407)
- Purified water or relevant buffer solution (e.g., phosphate buffer, pH 6.8)[9]
- Shaking water bath or orbital shaker maintained at a constant temperature (e.g., 37 ± 0.5 °C) [7][11]
- Centrifuge
- Syringe filters (e.g., 0.22 μm or 0.45 μm)
- UV-Vis Spectrophotometer or HPLC system for drug quantification

Procedure:

- Preparation of Poloxamer Solutions: Prepare a series of aqueous solutions of the desired Poloxamer at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%, 10% w/v).[7]
- Drug Addition: Add an excess amount of the drug to vials containing a fixed volume (e.g., 10 mL) of each Poloxamer solution. The amount of drug should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.[7]



- Equilibration: Seal the vials and place them in a shaking water bath set at a constant temperature (e.g., 37 °C). Agitate the samples for a sufficient period to reach equilibrium.
 This can range from 24 to 72 hours, which should be determined during preliminary testing.
 [7][11][12]
- Sample Separation: After equilibration, remove the vials and allow them to stand to let undissolved particles settle. Centrifuge the samples at a high speed (e.g., 6000 rpm for 30 minutes) to pellet the excess solid drug.[7]
- Filtration: Carefully withdraw the supernatant and filter it through a membrane filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles.
- Quantification: Dilute the clear filtrate appropriately and analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax or HPLC.[7][9]
- Data Analysis: Plot the solubility of the drug (Y-axis) against the concentration of the Poloxamer (X-axis). The resulting phase solubility diagram indicates the solubilizing efficiency of the copolymer.

Critical Micelle Concentration (CMC) Determination

The CMC is the concentration at which Poloxamer molecules begin to form micelles and is the point where a significant increase in solubilization occurs.[13] Various methods can be used for its determination.[14]

Objective: To determine the minimum concentration of a Poloxamer required to form micelles.

Method: Surface Tension Measurement This is a classic method for determining the CMC of surfactants.[15]

Principle: Surfactant molecules initially accumulate at the air-water interface, causing a decrease in the surface tension of the solution. Once the interface is saturated, the molecules begin to form micelles in the bulk of the solution. At this point, the surface tension remains relatively constant with further increases in Poloxamer concentration. The concentration at this transition point is the CMC.[13][15]



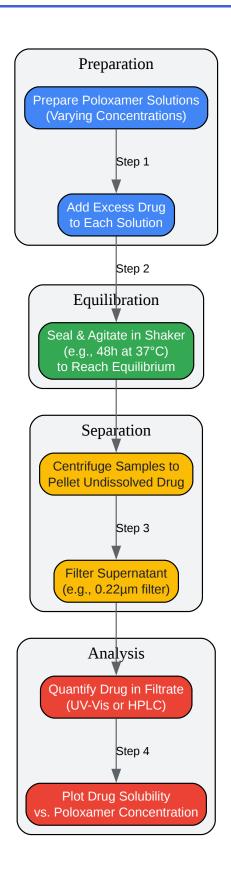
Procedure:

- Prepare a series of Poloxamer solutions in purified water with concentrations spanning the expected CMC value.
- Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
- Plot the measured surface tension (γ) as a function of the logarithm of the Poloxamer concentration (log C).
- The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[15]

Visualized Experimental Workflow

The following diagram illustrates the key steps involved in a typical phase solubility study.





Click to download full resolution via product page

Caption: Workflow for a Phase Solubility Study.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. US7866203B2 Method for the quantitative determination of poloxamers Google Patents [patents.google.com]
- 3. The Self-Assembly Phenomenon of Poloxamers and Its Effect on the Dissolution of a Poorly Soluble Drug from Solid Dispersions Obtained by Solvent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8460644B2 Synergistic mixed poloxamer systems for the solubilisation of drugs -Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. media.neliti.com [media.neliti.com]
- 10. Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers PMC [pmc.ncbi.nlm.nih.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. etflin.com [etflin.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- To cite this document: BenchChem. [Comparative study of the solubilizing capacity of different Poloxamers.]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b610159#comparative-study-of-the-solubilizing-capacity-of-different-poloxamers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com